Cas no 10133-22-9 (5-(Bromomethyl)benzo[b]thiophene)

5-(Bromomethyl)benzo[b]thiophene is a brominated heterocyclic compound featuring a reactive bromomethyl group attached to the benzo[b]thiophene scaffold. This structural motif makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions, nucleophilic substitutions, and functional group transformations. The bromomethyl group offers versatility for further derivatization, enabling the introduction of diverse substituents for applications in pharmaceuticals, agrochemicals, and materials science. Its benzo[b]thiophene core contributes to electronic and steric properties useful in designing bioactive molecules or conjugated systems. The compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring optimal reactivity in synthetic workflows.
5-(Bromomethyl)benzo[b]thiophene structure
10133-22-9 structure
Product Name:5-(Bromomethyl)benzo[b]thiophene
CAS No:10133-22-9
MF:C9H7BrS
MW:227.120880365372
MDL:MFCD18451809
CID:1128725
PubChem ID:11160498
Update Time:2025-10-29

5-(Bromomethyl)benzo[b]thiophene Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene, 5-(bromomethyl)-
    • 5-(bromomethyl)-1-benzothiophene
    • 5-(bromomethyl)benzo[b]thiophene
    • (5-bromomethyl)benzo[b]thiophene
    • 5-(bromomethyl)benzothiophene
    • Benzo[b]thiophene,5-(bromomethyl)
    • 5-bromomethylbenzo[b]thiophene
    • 5-bromomethyl-benzo[b]thiophene
    • FOQVMHRXEHFCNW-UHFFFAOYSA-N
    • AK501932
    • AS-62118
    • 10133-22-9
    • DTXSID30457280
    • MFCD18451809
    • AKOS027440573
    • C71069
    • DA-16375
    • EN300-6218220
    • SCHEMBL1863293
    • 5-(Bromomethyl)benzo[b]thiophene
    • MDL: MFCD18451809
    • Inchi: 1S/C9H7BrS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
    • InChI Key: FOQVMHRXEHFCNW-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC2=C(C=CS2)C=1

Computed Properties

  • Exact Mass: 225.94500
  • Monoisotopic Mass: 225.94518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 3.5

Experimental Properties

  • PSA: 28.24000
  • LogP: 3.79620

5-(Bromomethyl)benzo[b]thiophene Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C(BD585793)

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5-(Bromomethyl)benzo[b]thiophene Production Method

5-(Bromomethyl)benzo[b]thiophene Suppliers

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Price ($):182.0/297.0/506.0/1424.0
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Additional information on 5-(Bromomethyl)benzo[b]thiophene

Introduction to 5-(Bromomethyl)benzo[b]thiophene (CAS No. 10133-22-9)

5-(Bromomethyl)benzo[b]thiophene, with the chemical formula C₁₁H₇BrS, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features a benzo[b]thiophene core substituted with a bromomethyl group, making it a versatile intermediate for various synthetic applications. The CAS number 10133-22-9 uniquely identifies this substance, ensuring precise classification and handling in laboratory and industrial settings.

The benzo[b]thiophene scaffold is a crucial structural motif in medicinal chemistry due to its presence in numerous biologically active molecules. Its aromatic system combines the stability of benzene with the electron-rich properties of thiophene, facilitating interactions with biological targets. The introduction of a bromomethyl group at the 5-position enhances reactivity, enabling further functionalization through nucleophilic substitution reactions. This property makes 5-(Bromomethyl)benzo[b]thiophene an invaluable building block for drug discovery and material science.

In recent years, researchers have explored the potential of 5-(Bromomethyl)benzo[b]thiophene in developing novel therapeutic agents. Its structural features have been leveraged to design compounds targeting neurological disorders, cancer, and infectious diseases. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which play a critical role in cancer therapy by disrupting aberrant signaling pathways. The bromomethyl functionality allows for easy conjugation with other pharmacophores, enhancing drug-like properties such as solubility and bioavailability.

The pharmaceutical industry has also utilized 5-(Bromomethyl)benzo[b]thiophene in the development of antimicrobial agents. The benzo[b]thiophene core is known to exhibit broad-spectrum activity against bacteria and fungi, while the bromomethyl group provides a handle for modifying potency and selectivity. Recent advances in synthetic methodologies have further streamlined the preparation of derivatives, enabling high-throughput screening programs to identify lead compounds with improved efficacy.

Beyond pharmaceutical applications, 5-(Bromomethyl)benzo[b]thiophene has found relevance in materials science. Its ability to form stable π-conjugated systems makes it suitable for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have incorporated this compound into polymers and small molecules to enhance charge transport properties, contributing to more efficient energy conversion devices. The bromomethyl group also facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing complex molecular architectures.

The synthesis of 5-(Bromomethyl)benzo[b]thiophene typically involves bromination of benzo[b]thiophene precursors using reagents like N-bromosuccinimide (NBS). This method provides good regioselectivity, allowing for the introduction of the bromomethyl group at the desired position. Advances in catalytic systems have improved yields and reduced byproduct formation, making the process more sustainable and scalable. Purification techniques such as column chromatography ensure high purity standards required for sensitive applications.

In conclusion, 5-(Bromomethyl)benzo[b]thiophene (CAS No. 10133-22-9) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for drug development and advanced materials. As research continues to uncover new synthetic strategies and biological activities, this compound is poised to remain a cornerstone in innovative chemical synthesis.

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Amadis Chemical Company Limited
(CAS:10133-22-9)5-(Bromomethyl)benzo[b]thiophene
A989545
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):182.0/297.0/506.0/1424.0
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